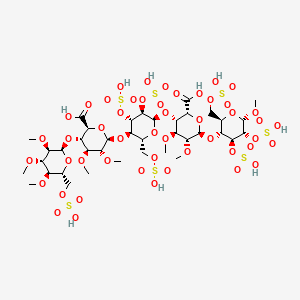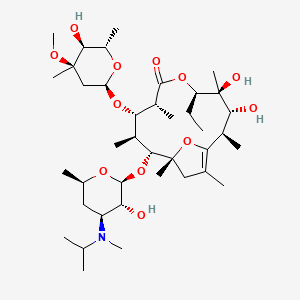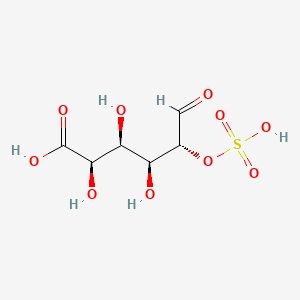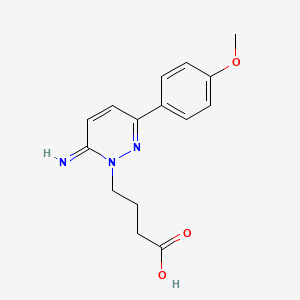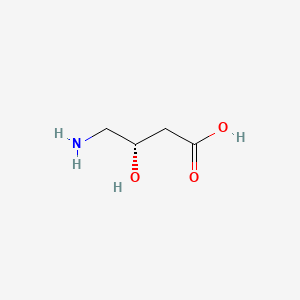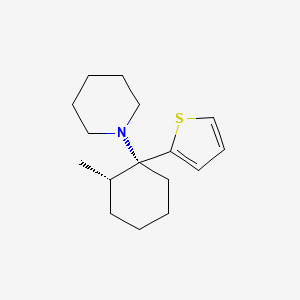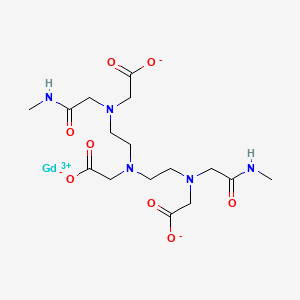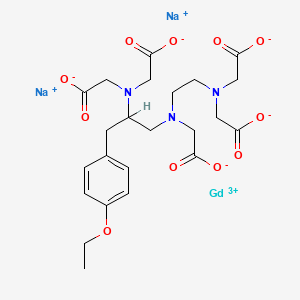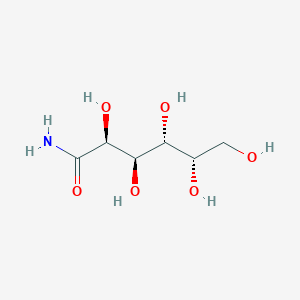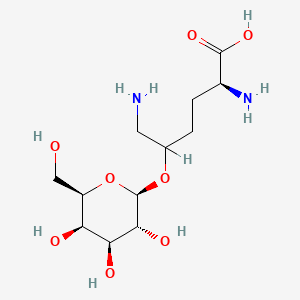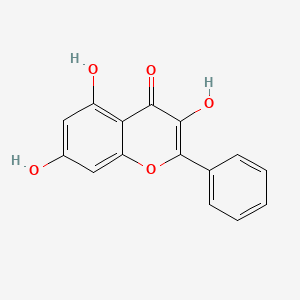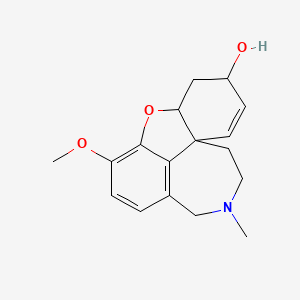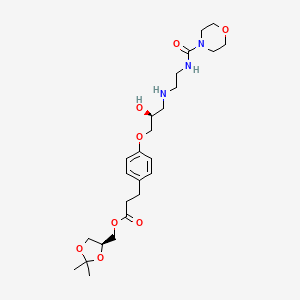
Landiolol
Übersicht
Beschreibung
Landiolol ist ein ultra-kurzwirksamer, hochspezifischer Beta-1-Adrenorezeptor-Antagonist. Es wird hauptsächlich zur schnellen Kontrolle der ventrikulären Frequenz bei Fällen von supraventrikulärer Tachykardie, Vorhofflimmern und Vorhofflattern eingesetzt. This compound ist bekannt für seinen schnellen Wirkungseintritt und seine kurze Wirkungsdauer, was es besonders nützlich in akuten Situationen macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Landiololhydrochlorid kann unter Verwendung einer Phasentransferkatalyse-Methode synthetisiert werden. Der Prozess beinhaltet die Reaktion von p-Hydroxybenzoesäure mit (2,2-Dimethyl-1,3-dioxolan-4S)-methylchlorid in Gegenwart von Kaliumhydroxid, wasserfreiem Kaliumcarbonat und Tetra-n-Butylammoniumbromid. Die Reaktion wird bei einer Temperatur von 115-120 °C für 7-8 Stunden durchgeführt .
Industrielle Produktionsmethoden: Die industrielle Produktion von Landiololhydrochlorid beinhaltet die Verwendung von billigen und leicht verfügbaren Rohstoffen. Der Prozess ist umweltfreundlich konzipiert, mit hoher Stabilität und Wiederholbarkeit. Das Endprodukt wird durch ein Verfahren zur Salzbildung mit einer gesättigten Ammoniumchloridlösung/verdünnten Salzsäurelösung erhalten .
Wissenschaftliche Forschungsanwendungen
Landiolol has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology. It is used to manage tachyarrhythmias in critically ill patients, including those with sepsis-related tachyarrhythmias . Additionally, this compound is being investigated for its potential therapeutic effects in pediatric patients and its use in managing perioperative tachycardia .
Wirkmechanismus
Target of Action
Landiolol is an ultra-short-acting, selective β1-adrenergic receptor blocker . The primary targets of this compound are the β1-adrenergic receptors, which are predominantly found in the heart. By blocking these receptors, this compound effectively decreases the heart rate .
Mode of Action
this compound exerts its effects by competitively blocking β1-adrenergic receptors . This blockade prevents the action of catecholamines, such as adrenaline and noradrenaline, on these receptors, thereby reducing heart rate and myocardial oxygen demand .
Biochemical Pathways
This results in decreased heart rate and myocardial contractility, which can help manage conditions like supraventricular tachycardia .
Pharmacokinetics
this compound is characterized by its ultra-short-acting nature, with an elimination half-life of around 4 minutes . It undergoes rapid metabolism by esterase in the tissues rather than by the liver, leading to its short half-life . This rapid metabolism allows for quick clearance from the body, making it suitable for use in situations where rapid titration or discontinuation is necessary .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a decrease in heart rate and myocardial contractility . By blocking the β1-adrenergic receptors, this compound prevents the increase in heart rate and contractility that would normally occur in response to sympathetic stimulation .
Action Environment
Various factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications, the patient’s physiological state, and the severity of the condition being treated can all impact how this compound functions.
Biochemische Analyse
Biochemical Properties
Landiolol interacts with β1-adrenergic receptors, exhibiting a potent negative chronotropic effect and a limited negative inotropic potential . Its high β1-selectivity and ultra-short elimination half-life (around 4 min) make it an ideal agent for heart rate control .
Cellular Effects
This compound influences cell function by modulating the activity of β1-adrenergic receptors, which play a crucial role in cell signaling pathways and cellular metabolism . By blocking these receptors, this compound can effectively control heart rate and reduce the risk of tachyarrhythmias .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to β1-adrenergic receptors, inhibiting their activity and thereby reducing heart rate . This interaction results in a decrease in the intracellular levels of cAMP, leading to a reduction in the activity of protein kinase A (PKA) and ultimately a decrease in heart rate .
Temporal Effects in Laboratory Settings
The effects of this compound are rapid due to its ultra-short elimination half-life . This allows for quick control of heart rate in acute settings, such as during surgery or in the management of tachyarrhythmias .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, this compound’s efficacy and safety have been demonstrated in clinical trials .
Metabolic Pathways
This compound is involved in the adrenergic signaling pathway, where it interacts with β1-adrenergic receptors . By blocking these receptors, this compound can modulate the downstream effects of adrenergic signaling, including heart rate and contractility .
Transport and Distribution
Given its mechanism of action, it is likely that this compound is distributed throughout the body via the bloodstream, where it can reach and interact with β1-adrenergic receptors in various tissues .
Subcellular Localization
This compound, as a β1-adrenergic receptor blocker, is likely to be localized at the cell membrane where these receptors are found . By binding to these receptors, this compound can inhibit their activity and exert its therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Landiolol hydrochloride can be synthesized using a phase transfer catalysis method. The process involves the reaction of para hydroxybenzene propanoic acid with (2,2-dimethyl-1,3-dioxolan-4S)-methyl chloride in the presence of potassium hydroxide, anhydrous potassium carbonate, and tetra-n-butyl ammonium bromide. The reaction is carried out at a temperature of 115-120°C for 7-8 hours .
Industrial Production Methods: The industrial production of this compound hydrochloride involves the use of cheap and easily available raw materials. The process is designed to be environmentally friendly, with high stability and repeatability. The final product is obtained through a saturated ammonium chloride solution/dilute hydrochloric acid solution salt forming method .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Landiolol unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Veresterung. Es wird durch Carboxylesterase in der Leber und Pseudocholinesterase im Plasma schnell zu einer inaktiven Form hydrolysiert .
Häufige Reagenzien und Bedingungen: Die Hydrolyse von this compound beinhaltet die Verwendung von Carboxylesterase und Pseudocholinesterase. Die Reaktionsbedingungen sind typischerweise physiologisch und treten in der Leber und im Plasma auf .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Hydrolyse von this compound gebildet wird, ist ein inaktiver Metabolit, der schnell aus dem Körper ausgeschieden wird .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Medizin und Pharmakologie. Es wird zur Behandlung von Tachyarrhythmien bei kritisch kranken Patienten eingesetzt, einschließlich derer mit sepsisbedingten Tachyarrhythmien . Darüber hinaus wird this compound hinsichtlich seiner potenziellen therapeutischen Wirkungen bei pädiatrischen Patienten und seiner Verwendung bei der Behandlung von perioperativer Tachykardie untersucht .
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Blockade der Beta-1-Adrenorezeptoren im Herzen. Diese Blockade hemmt die positiven chronotropen Effekte von Katecholaminen wie Adrenalin und Noradrenalin, was zu einer Verringerung der Herzfrequenz führt. Die ultra-kurze Wirkungsdauer des Medikaments ist auf seine schnelle Hydrolyse durch Carboxylesterase und Pseudocholinesterase zurückzuführen .
Vergleich Mit ähnlichen Verbindungen
Landiolol wird oft mit Esmolol verglichen, einem anderen kurz wirkenden Beta-1-Adrenorezeptor-Antagonisten. This compound hat eine höhere Selektivität für Beta-1-Rezeptoren und eine kürzere Halbwertszeit als Esmolol. Darüber hinaus zeigt this compound keine Pharmakokaperung, die zu Rebound-Effekten nach Absetzen des Medikaments führen kann .
Ähnliche Verbindungen:- Esmolol
- Metoprolol
- Atenolol
Die einzigartigen Eigenschaften von this compound, wie seine ultra-kurze Wirkungsdauer und seine hohe Selektivität für Beta-1-Rezeptoren, machen es zu einer wertvollen Ergänzung des pharmakologischen Managements akuter Herz-Kreislauf-Erkrankungen .
Eigenschaften
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDSZGFJQKSLLH-RBBKRZOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158026 | |
| Record name | Landiolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133242-30-5 | |
| Record name | Landiolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133242-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Landiolol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133242305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Landiolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Landiolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Landiolol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62NWQ924LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of landiolol?
A1: this compound exerts its effects by selectively binding to β1-adrenergic receptors, primarily located in the heart. [] This binding competitively antagonizes the effects of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility. []
Q2: How does this compound's high cardioselectivity impact its clinical use?
A2: this compound's high selectivity for β1-receptors over β2-receptors (β1/β2 ratio of 255:1) results in a rapid heart rate reduction with minimal effects on blood pressure compared to less selective β-blockers like esmolol. [, ] This makes it particularly valuable in critically ill patients where significant blood pressure changes could be detrimental.
Q3: How does this compound affect myocardial energy metabolism during ischemia-reperfusion injury?
A3: In rat models of ischemia-reperfusion injury, high concentrations of this compound (300 µmol/L) have been shown to preserve myocardial adenosine triphosphate content and limit the increase in inorganic phosphate. [] This suggests a protective effect on myocardial energy metabolism during ischemia-reperfusion.
Q4: Does this compound affect seizure activity during electroconvulsive therapy?
A4: Studies have shown that this compound, even at high doses, does not significantly alter motor or electroencephalogram seizure duration during electroconvulsive therapy. [] It effectively blunts the hyperdynamic responses, such as tachycardia and hypertension, without interfering with the therapeutic seizure activity.
Q5: What is the molecular formula and weight of this compound hydrochloride?
A5: The molecular formula of this compound hydrochloride is C18H32N2O6 · HCl, and its molecular weight is 412.9 g/mol.
Q6: Are there specific material compatibility concerns when administering this compound intravenously?
A6: While specific material compatibility data is limited in the provided research, this compound is typically administered intravenously. As with any intravenous medication, compatibility with the specific infusion set and solution being used should be confirmed.
Q7: What is the elimination half-life of this compound, and how does it compare to other β-blockers?
A7: this compound has an extremely short elimination half-life of approximately 4 minutes. [, ] This is significantly shorter than other commonly used β-blockers like esmolol (half-life of 9 minutes) or metoprolol (half-life of 3–7 hours), contributing to its rapid onset and offset of action. []
Q8: How is this compound metabolized in the body?
A8: this compound is rapidly hydrolyzed by esterases in the blood, primarily by cholinesterase, into its inactive metabolite. [] This rapid metabolism contributes to its ultra-short duration of action.
Q9: Has this compound been shown to be effective in managing atrial fibrillation in preclinical models?
A9: Research in a rat model of myocardial infarction demonstrated that early intravenous this compound administration was associated with a significant reduction in the incidence of atrial fibrillation compared to a control group. [] This suggests that this compound may have potential as a prophylactic agent for atrial fibrillation following myocardial infarction.
Q10: What evidence supports the use of this compound in managing electrical storm?
A10: In a study involving patients with electrical storm refractory to class III antiarrhythmic drugs, this compound successfully terminated the electrical storm in 79% of the patients. [] This suggests a potential role for this compound in managing difficult-to-treat electrical storms.
Q11: Are there ongoing research efforts exploring alternative routes of this compound administration?
A11: While this compound is primarily administered intravenously, future research could investigate alternative delivery routes like oral or subcutaneous administration to enhance patient comfort and potentially expand its clinical applications.
Q12: What analytical techniques are commonly employed to measure this compound concentrations in biological samples?
A12: Liquid chromatography coupled with mass spectrometry (LC/MS/MS) is a highly sensitive and specific analytical technique frequently used to quantify this compound concentrations in plasma or serum samples. [] This method allows for accurate measurement of the drug even at very low concentrations, which is crucial for pharmacokinetic studies.
Q13: When was this compound first approved for clinical use, and for what indication?
A13: this compound hydrochloride was first approved in Japan in 1995 for the treatment of intraoperative tachyarrhythmias. [] Its use has since expanded to include various other indications, particularly in critical care settings.
Q14: Are there any emerging applications of this compound outside of its traditional cardiovascular indications?
A14: Researchers are actively exploring this compound's potential in areas such as: * Sepsis: Investigating its potential to attenuate the harmful effects of adrenergic stress in septic shock. []* Pediatric Critical Care: Examining its role in stabilizing hemodynamics in critically ill children. []* Organ Protection: Studying its ability to protect vital organs like the kidneys during periods of ischemia or inflammation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


